![molecular formula C25H19N5O B2826822 2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894066-56-9](/img/structure/B2826822.png)
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of aromaticity due to the multiple ring structures, which could impact its chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the acetamide group could make it a target for reactions with nucleophiles, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .科学的研究の応用
- Researchers have investigated the anti-tumor properties of this compound. Specifically, one derivative, 22i , exhibited excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The synthesis and evaluation of derivatives related to this compound have been explored for their potential as anti-diabetic drugs. Specifically, a family of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines was developed and assessed for inhibitory potential against dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes .
- Researchers have modified the triazolophthalazine ring system of a related compound (L-45) to enhance its potency as a PCAF bromodomain inhibitor. This approach aims to target PCAF (p300/CBP-associated factor) for cancer treatment .
- A one-pot synthesis method has been developed to create substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials. This efficient and atom-economic process provides access to these heterocyclic compounds .
- The compound’s interaction with c-Met kinase has been investigated. Its potent inhibition of c-Met kinase suggests potential therapeutic applications in cancer treatment .
Anti-Tumor Activity
Diabetes Treatment
Bioisosterism and Cancer Treatment
Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines
Kinase Inhibition Studies
Cell Cycle and Apoptosis Studies
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact withc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
It’s known that similar compounds can bind to their target proteins, such as c-met kinase, throughhydrogen bonds and π–π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and differentiation, which are crucial in many physiological and pathological processes .
Pharmacokinetics
The compound’s stability at room temperature suggests it may have good bioavailability .
Result of Action
Similar compounds have shownanti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s thermostability can affect its efficacy and stability . This compound and its analogs have been found to exhibit superior thermostability , which could enhance its efficacy and stability under various environmental conditions.
特性
IUPAC Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUUEMIGAXWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。